![molecular formula C13H14N2O4S B038061 Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- CAS No. 120164-75-2](/img/structure/B38061.png)
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to work by disrupting the cell membrane of microorganisms, leading to their death. Additionally, it is believed to work by inhibiting the production of certain inflammatory mediators.
Biochemical and physiological effects:
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, leading to their death. It has also been found to inhibit the growth of various microorganisms, leading to their death. Additionally, it has been found to inhibit the production of certain inflammatory mediators, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. It has been extensively studied and its properties are well understood. However, there are also limitations to its use in lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-. One direction is the development of new anti-cancer drugs based on this compound. Another direction is the development of new antimicrobial agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs for various diseases. Finally, the use of this compound in combination with other drugs or treatments should be explored to determine its potential synergistic effects.
Synthesemethoden
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 6-hydroxy-4,5,7-trimethyl-2-benzothiazolamine with acetic anhydride to form 6-acetoxy-4,5,7-trimethyl-2-benzothiazolamine. The second step involves the reaction of the product obtained from the first step with propanoic acid to form propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- has potential applications in various fields of scientific research. It has been found to have anti-cancer properties and has been used in the development of anti-cancer drugs. It has also been found to have antimicrobial properties and has been used in the development of antimicrobial agents. Additionally, it has been found to have anti-inflammatory properties and has been used in the development of anti-inflammatory drugs.
Eigenschaften
CAS-Nummer |
120164-75-2 |
|---|---|
Produktname |
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- |
Molekularformel |
C13H14N2O4S |
Molekulargewicht |
294.33 g/mol |
IUPAC-Name |
3-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-3-oxopropanoic acid |
InChI |
InChI=1S/C13H14N2O4S/c1-5-6(2)11(19)7(3)12-10(5)15-13(20-12)14-8(16)4-9(17)18/h19H,4H2,1-3H3,(H,17,18)(H,14,15,16) |
InChI-Schlüssel |
KVAXLXRDOCDVRS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)CC(=O)O)C)O)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)CC(=O)O)C)O)C |
Synonyme |
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



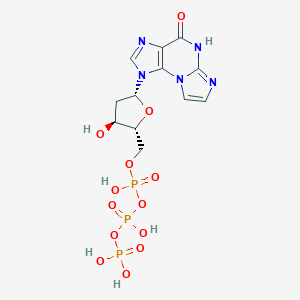
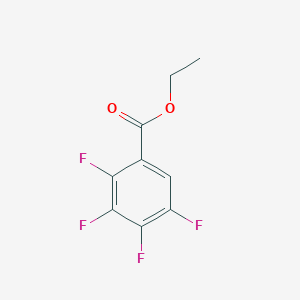
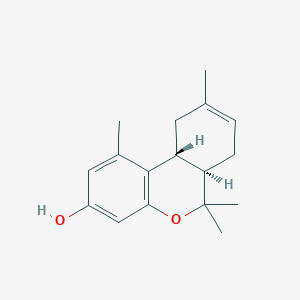
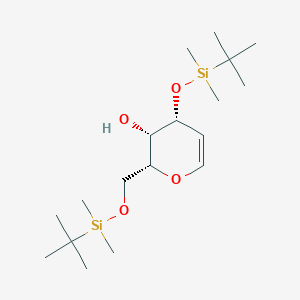
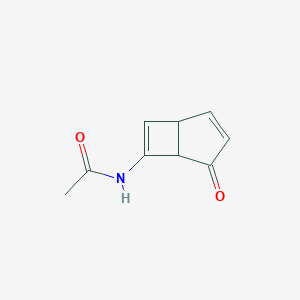

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)
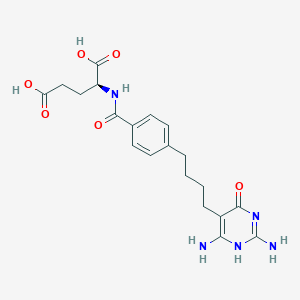
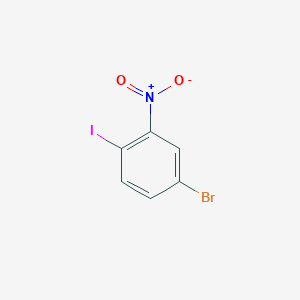
![L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI)](/img/structure/B37999.png)



